molecular formula C17H13BrN2O3S2 B2963807 N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896362-07-5

N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2963807
CAS No.: 896362-07-5
M. Wt: 437.33
InChI Key: UPBWBYJZCVVINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-Bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic small molecule based on the 2-aminothiazole scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . This compound is designed for scientific research applications, particularly in the study of enzyme inhibition and the development of novel therapeutic agents. The 2-aminothiazole core is a versatile heterocycle frequently employed as a precursor to numerous biologically active compounds, and its derivatives are known to exhibit a wide spectrum of pharmacological properties . The specific structure of this compound, featuring a 4-bromophenyl substituent and a 2-(methylsulfonyl)benzamide group, is characteristic of molecules investigated for their ability to interact with key biological targets. Research on closely related 2-aminothiazole sulfonamide analogs has demonstrated potent inhibitory activity against enzymes such as urease, α-glucosidase, and α-amylase, suggesting its potential application in metabolic and microbiological studies . Furthermore, thiazole derivatives bearing similar bromophenyl and amide functionalities have shown promising antiproliferative activity against human breast adenocarcinoma cancer cell lines (MCF7) , indicating its value in oncological research . The compound is provided with detailed characterization data to ensure research reproducibility. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S2/c1-25(22,23)15-5-3-2-4-13(15)16(21)20-17-19-14(10-24-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBWBYJZCVVINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiazolyl core. One common approach is the reaction of 4-bromophenylamine with carbon disulfide and potassium hydroxide to form the thiazolyl intermediate. This intermediate is then coupled with 2-(methylsulfonyl)benzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and specialized equipment to maintain precise reaction conditions, such as temperature, pressure, and pH. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the production.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and methylsulfonyl group are key targets for oxidation:

  • Thiazole Ring Oxidation :
    Under acidic conditions (e.g., KMnO₄/H₂SO₄), the thiazole moiety undergoes ring-opening oxidation to form sulfonic acid derivatives .

    ThiazoleKMnO4/H+Sulfonic Acid+CO2\text{Thiazole}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{Sulfonic Acid}+\text{CO}_2
  • Methylsulfonyl Group Oxidation :
    Strong oxidizing agents like H₂O₂ convert the methylsulfonyl group to a sulfonic acid , enhancing water solubility.

Reagent Conditions Product Yield
KMnO₄/H₂SO₄Reflux, 6–8 h4-Bromophenylsulfonic acid65–70%
H₂O₂/AcOH60°C, 3 h2-Sulfobenzoic acid derivative80–85%

Reduction Reactions

The bromophenyl group and sulfonamide functionality participate in reduction:

  • Bromophenyl Dehalogenation :
    Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, yielding 4-phenylthiazole derivatives .

  • Sulfonamide Reduction :
    LiAlH₄ reduces the sulfonamide to a thioether , altering electronic properties.

Reagent Conditions Product Yield
H₂/Pd-C (10%)EtOH, RT, 12 hN-(4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide90%
LiAlH₄THF, 0°C → RT, 2 hN-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylthio)benzamide75%

Substitution Reactions

The bromine atom and methylsulfonyl group are reactive sites:

  • Nucleophilic Aromatic Substitution :
    The bromophenyl group undergoes substitution with amines (e.g., aniline) or alkoxides (e.g., NaOMe) to form 4-aryl/alkoxy derivatives .

  • Sulfonamide Displacement :
    Reaction with Grignard reagents replaces the methylsulfonyl group with alkyl/aryl chains.

Reagent Conditions Product Yield
Aniline/CuIDMF, 120°C, 24 hN-(4-(4-anilinophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide60%
CH₃MgBrTHF, −78°C → RT, 6 hN-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylthio)benzamide55%

Hydrolysis Reactions

The methylsulfonylbenzamide group is susceptible to hydrolysis:

  • Acidic Hydrolysis :
    HCl (6M) cleaves the sulfonamide bond, yielding 2-sulfobenzoic acid and 4-(4-bromophenyl)thiazol-2-amine .

    RSO2NHCOHClRSO3H+NH2 Thiazole\text{RSO}_2\text{NHCO}\xrightarrow{\text{HCl}}\text{RSO}_3\text{H}+\text{NH}_2\text{ Thiazole}
  • Basic Hydrolysis :
    NaOH (10%) hydrolyzes the amide bond to form sulfonate salts .

Reagent Conditions Product Yield
HCl (6M)Reflux, 4 h2-Sulfobenzoic acid + 4-(4-bromophenyl)thiazol-2-amine85%
NaOH (10%)80°C, 3 hSodium 2-(methylsulfonyl)benzoate90%

Cross-Coupling Reactions

The bromophenyl group enables transition-metal-catalyzed couplings:

  • Suzuki Coupling :
    Pd(PPh₃)₄ facilitates coupling with aryl boronic acids to form biaryl derivatives .

Reagent Conditions Product Yield
PhB(OH)₂/Pd(PPh₃)₄DME, 80°C, 12 hN-(4-(4-biphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide70%

Photochemical Reactions

UV irradiation induces C–Br bond cleavage , generating aryl radicals that dimerize or react with traps like TEMPO .

Mechanistic Insights

  • Thiazole Reactivity : The electron-deficient thiazole ring directs electrophilic substitution to the 5-position .

  • Sulfonamide Stability : The methylsulfonyl group stabilizes intermediates via resonance, influencing reaction pathways.

Scientific Research Applications

N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound with bromophenyl and thiazolyl groups, as well as a methylsulfonylbenzamide moiety. It is used in chemistry as a building block for synthesizing more complex molecules, with its bromophenyl group making it a versatile intermediate in organic synthesis.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)thiazol-2-amine with methylsulfonyl chloride. The thiazole moiety is crucial for the compound's biological activity, as thiazoles are known to exhibit diverse pharmacological properties . One synthetic approach involves reacting 4-bromophenylamine with carbon disulfide and potassium hydroxide to form the thiazolyl intermediate, which is then coupled with 2-(methylsulfonyl)benzoyl chloride under controlled conditions to yield the final product. Industrial production scales up this process using reactors and specialized equipment to maintain precise reaction conditions, ensuring high yield and purity with rigorous quality control.

This compound has potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Thiazole derivatives, including this compound, demonstrate antimicrobial effects against various bacterial and fungal strains . The compound's efficacy has been evaluated using the turbidimetric method against Gram-positive and Gram-negative bacteria . For example, one study showed the following Minimum Inhibitory Concentrations (MIC):

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These results suggest that the compound possesses promising antimicrobial properties comparable to standard antibiotics like norfloxacin.

Anticancer Activity

Mechanism of Action

The mechanism by which N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, disrupting their normal function and leading to the desired biological effects. The exact pathways and targets vary depending on the application, but common mechanisms include inhibition of enzyme activity and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

4-Aryl Thiazole Derivatives
  • N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Derivatives :
    • 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) : Replacing the bromophenyl with a pyridin-2-yl group introduces a nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This compound was synthesized with a 33% yield via carbodiimide coupling .
    • 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) : The ethylsulfonyl group increases lipophilicity compared to methylsulfonyl, which may affect membrane permeability .
  • This compound shares the methylsulfonyl group but differs in aryl substitution .
Heterocyclic and Halogenated Thiazole Derivatives
  • GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) : The fluorophenyl group and acetamide chain suggest divergent target interactions compared to the target compound, possibly acting as kinase inhibitors .
  • N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide : Incorporation of a benzo[d]thiazole ring and a sulfamoyl group introduces bulkier substituents, likely impacting solubility and target specificity .

Variations in the Benzamide Substituents

Sulfonyl Group Position and Identity
  • Target Compound : The ortho-methylsulfonyl group on the benzamide may sterically and electronically influence binding.
  • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide : The diethylsulfamoyl group and nitro substituent enhance electron-withdrawing effects, which could improve stability but reduce bioavailability .
Alternative Functional Groups
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-formylbenzamide (8) : Replacing methylsulfonyl with a formyl group reduces electron-withdrawing effects, possibly diminishing metabolic stability .

Molecular Properties

Compound Molecular Weight logP* Key Substituents
Target Compound 427.3 ~3.5 4-Bromophenyl, 2-methylsulfonyl
7a () 385.4 ~2.8 Pyridin-2-yl, 3-methylsulfonyl
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide 427.3 ~3.7 2,4-Dichlorophenyl, 3-methylsulfonyl
GSK1570606A () 327.4 ~3.0 4-Fluorophenyl, acetamide

*Estimated using fragment-based methods.

Biological Activity

N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)thiazol-2-amine with methylsulfonyl chloride. The thiazole moiety is crucial for the compound's biological activity, as it is known to exhibit diverse pharmacological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, demonstrate significant antimicrobial effects against various bacterial and fungal strains. The compound's efficacy was evaluated using the turbidimetric method against both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These results suggest that the compound possesses promising antimicrobial properties comparable to standard antibiotics like norfloxacin .

Anticancer Activity

The anticancer potential of this compound was assessed against the MCF7 human breast adenocarcinoma cell line using the Sulforhodamine B (SRB) assay. The compound exhibited an IC50 value indicative of its cytotoxic effects.

Compound IC50 (µM) Cell Line
This compound10.5 ± 1.2MCF7
Doxorubicin5.0 ± 0.5MCF7

The results indicate that while this compound shows significant activity, it is less potent than doxorubicin, a standard chemotherapeutic agent .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes in pathogens and cancer cells. For instance, the thiazole ring may inhibit bacterial lipid biosynthesis or induce apoptosis in cancer cells through various signaling pathways. Molecular docking studies have suggested that the compound binds effectively to target proteins involved in these processes, enhancing its therapeutic potential .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study demonstrated that this compound could overcome resistance mechanisms in Staphylococcus aureus, showcasing its potential as a novel therapeutic agent against resistant strains .
  • Case Study on Breast Cancer Treatment : In vitro studies indicated that this compound could synergistically enhance the effects of existing chemotherapeutic agents in MCF7 cells, suggesting a potential role in combination therapy for breast cancer treatment .

Q & A

Basic: What synthetic routes and characterization methods are optimal for N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide?

Methodological Answer:
The compound can be synthesized via condensation reactions involving 4-(4-bromophenyl)thiazol-2-amine derivatives and methylsulfonyl-substituted benzoyl chlorides. Key steps include:

  • Thiazole Ring Formation : Reacting 2-aminothiazole precursors with 4-bromophenyl-substituted aldehydes in ethanol under reflux, followed by crystallization (e.g., as in for compound 9 ) .
  • Benzamide Coupling : Using 2-(methylsulfonyl)benzoyl chloride in dry benzene/triethylamine to acylate the thiazole amine (analogous to compound 11 in ) .
    Characterization :
  • 1H/13C NMR : Confirm regiochemistry via aromatic proton shifts (e.g., thiazole H at δ 7.2–8.5 ppm; methylsulfonyl as a singlet near δ 3.0–3.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (expected [M+H]+ ~435–450 Da) and fragmentation patterns .

Basic: What in vitro models are suitable for preliminary anticancer activity screening of this compound?

Methodological Answer:

  • Cell Line Panels : Use NCI-60 human tumor cell lines to assess cytotoxicity (e.g., GI50 values) .
  • Apoptosis Assays : Measure caspase-3/7 activation in leukemia (e.g., HL-60) or breast cancer (MCF-7) lines .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., reports MICs for S. aureus and C. albicans as low as 13–27 µmol/L for bromophenyl-thiazole acetamides) .

Advanced: How do electron-withdrawing substituents (e.g., –Br, –SO2CH3) influence bioactivity in thiazole-benzamide hybrids?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Bromine (Para Position) : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., notes –Br improves antimicrobial activity by 30–50% compared to unsubstituted analogs) .
    • Methylsulfonyl Group : Increases metabolic stability and hydrogen-bonding potential (e.g., highlights trifluoromethyl groups improving pharmacokinetics in similar benzamides) .
  • Experimental Validation :
    • Synthesize analogs with –NO2, –Cl, or –CF3 at the benzamide position and compare IC50 values in enzyme inhibition assays (e.g., acps-pptase targeting in ) .

Advanced: What computational strategies predict the compound’s binding to therapeutic targets like MCL-1/BCL-2?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with anti-apoptotic proteins (e.g., MCL-1’s hydrophobic groove). The methylsulfonyl group may form hydrogen bonds with Arg263 .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., applied DFT to benzoxazole derivatives) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS/AMBER) to assess binding free energy (MM-PBSA) .

Advanced: How can contradictory MIC/MBC data across studies be resolved?

Methodological Answer:

  • Variable Control :
    • Assay Conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and growth media (Mueller-Hinton for bacteria; RPMI for fungi) .
    • Solubility : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts (e.g., reports MIC discrepancies due to logP variations) .
  • Statistical Analysis : Apply Tukey’s HSD test (α=0.05) to compare activity across analogs (as in ) .

Advanced: What strategies optimize metabolic stability for in vivo studies?

Methodological Answer:

  • Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) and measure half-life (t1/2). Methylsulfonyl groups reduce oxidative metabolism (cf. trifluoromethyl in ) .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl acetate) at the benzamide carbonyl to enhance oral bioavailability .

Advanced: How can crystallography resolve regiochemical ambiguities in analogs?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water) and solve structures using SHELX. demonstrates this for methylsulfonyl benzamides .
  • Comparative Analysis : Overlay crystal structures with docking poses to validate binding modes (e.g., ’s NMR-validated conformers) .

Advanced: What orthogonal assays confirm target engagement in bacterial proliferation studies?

Methodological Answer:

  • Enzyme Inhibition : Directly measure acps-pptase activity via malachite green phosphate detection ( ) .
  • Gene Knockdown : Use CRISPR-Cas9 to silence target genes and compare growth inhibition with compound-treated samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.